molecular formula C29H27N3O6S B2471044 2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-61-2

2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2471044
CAS RN: 893296-61-2
M. Wt: 545.61
InChI Key: VIWFBCQZGNAVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monoamine Oxidase Inhibitory Activity

Compounds within the same family, particularly those related to benzothiazine and pyran derivatives, have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO). For instance, the synthesis and biological evaluation of benzothiazine dioxides have shown that some derivatives are selective inhibitors of monoamine oxidase A and B, suggesting potential applications in treating neurological disorders such as depression and anxiety (Ahmad et al., 2019).

Multicomponent Synthesis and Mechanism Insights

Research on benzothiazine derivatives also includes their synthesis via multicomponent interactions, revealing insights into reaction mechanisms and selectivity. The peculiarities of multicomponent synthesis derived from benzothiazine dioxides have been explored, leading to the formation of new pyran derivatives. These studies contribute to a deeper understanding of synthetic pathways and reaction selectivity, which can be instrumental in designing compounds with desired biological activities (Lega et al., 2016).

Antimicrobial Activity

Some novel derivatives of benzothiazine have been synthesized and evaluated for their antimicrobial properties. The exploration of new functionalized benzazepines, for example, has led to compounds with potential antimicrobial applications. These studies indicate the potential for benzothiazine derivatives to serve as frameworks for developing new antimicrobial agents (Kostyrko et al., 2006).

properties

IUPAC Name

2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6S/c1-17-9-11-18(12-10-17)16-32-22-8-6-5-7-20(22)26-28(39(32,33)34)25(21(15-30)29(31)38-26)19-13-23(35-2)27(37-4)24(14-19)36-3/h5-14,25H,16,31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWFBCQZGNAVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.